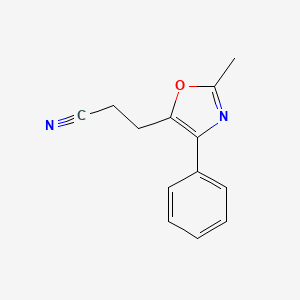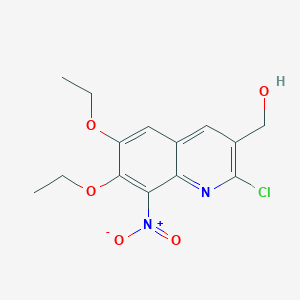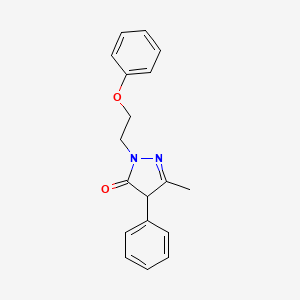
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile: is a heterocyclic compound with a fascinating structure. It belongs to the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities . The compound consists of a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. It was first synthesized in 1947 and remains a stable liquid at room temperature .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde with malononitrile, followed by cyclization to yield the desired product. Other variations exist, but this method highlights the key steps in its synthesis.
Reaction Conditions:: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol or acetonitrile) and basic catalysts (such as sodium ethoxide). Precise reaction conditions may vary based on the specific synthetic route employed.
Industrial Production:: While no specific industrial-scale production methods are widely reported for this compound, its synthesis can be adapted for larger-scale production using appropriate process optimization.
Analyse Des Réactions Chimiques
Reactivity::
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile: participates in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Substitution: Substituents on the phenyl ring influence its reactivity.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may lead to oxazole derivatives with additional oxygen-containing functional groups, while reduction produces corresponding amines.
Applications De Recherche Scientifique
Medicinal Chemistry:: Researchers explore the compound’s potential as an antitumor agent, antimicrobial, or anti-inflammatory drug. Its unique structure makes it an interesting lead for drug development.
Biological Studies:: In biology, this compound could serve as a probe to investigate cellular pathways or molecular targets. Its effects on cell viability, apoptosis, and gene expression warrant further study.
Industry::
Mécanisme D'action
The precise mechanism by which 3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile exerts its effects remains an active area of research. It likely interacts with specific cellular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Uniqueness:: Its unique combination of a phenyl ring, oxazole moiety, and nitrile group sets it apart from other compounds. Few molecules exhibit this exact structure.
Similar Compounds:: While no direct analogs exist, related compounds include other oxazole derivatives, such as 2-methyl-4-phenyl-1,3-oxazole itself, which lacks the nitrile group.
Propriétés
Numéro CAS |
89149-98-4 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-10-15-13(11-6-3-2-4-7-11)12(16-10)8-5-9-14/h2-4,6-7H,5,8H2,1H3 |
Clé InChI |
XCWDBIUGBNRURK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)CCC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)




![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)
![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-5-phenyl-](/img/structure/B12901825.png)

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)

![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
